

# comparative analysis of BAY-8400 and other ATR inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



# A Comparative Analysis of Clinical-Stage ATR Inhibitors

An Important Clarification on BAY-8400:

Initial research indicates a common point of confusion regarding the target of **BAY-8400**. It is crucial for the scientific community to note that **BAY-8400** is not an inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase. Instead, **BAY-8400** is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2][3][4][5] Both ATR and DNA-PK are key regulators in the DNA Damage Response (DDR) pathway, but they are activated by different types of DNA lesions. ATR primarily responds to single-stranded DNA (ssDNA) and replication stress, while DNA-PK is a central component of the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs).[3][5][6][7] This guide will therefore focus on a comparative analysis of prominent clinical-stage ATR inhibitors.

The inhibition of ATR is a promising therapeutic strategy in oncology, particularly for tumors with existing DNA repair defects, where it can induce synthetic lethality.[8] This guide provides a comparative overview of several leading ATR inhibitors: Elimusertib (BAY 1895344), Berzosertib (M6620), Ceralasertib (AZD6738), ART0380, and Gartisertib (M4344).

#### The ATR Signaling Pathway

The ATR signaling pathway is a critical cellular response to DNA replication stress.[9] When replication forks stall, regions of single-stranded DNA are exposed and coated by Replication







Protein A (RPA). This structure recruits the ATR-ATRIP complex, which, upon activation, phosphorylates a cascade of downstream targets, most notably Chk1.[7] Activated Chk1 orchestrates cell cycle arrest, prevents the firing of new replication origins, and stabilizes the stalled replication forks to allow for DNA repair.[7][10] Inhibition of ATR abrogates these protective mechanisms, leading to the collapse of replication forks, accumulation of DNA damage, and ultimately cell death, a process known as mitotic catastrophe.[7]





Click to download full resolution via product page

Caption: Simplified ATR signaling pathway in response to replication stress.

# **Quantitative Performance of ATR Inhibitors**



Check Availability & Pricing

The following tables summarize the preclinical and clinical performance of key ATR inhibitors.

Table 1: Preclinical Potency and Selectivity



| Inhibitor                    | Target | Biochemical<br>IC50      | Cellular<br>Potency<br>(Example)                                            | Key Preclinical<br>Findings                                                                                          |
|------------------------------|--------|--------------------------|-----------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|
| Elimusertib (BAY<br>1895344) | ATR    | 7 nM[8]                  | IC50 of 78 nM<br>(median in a<br>broad panel of<br>tumor cell lines)<br>[8] | Orally active, shows strong in vivo anti-tumor efficacy as monotherapy in DDR-deficient xenograft models.[8][11]     |
| Berzosertib<br>(M6620)       | ATR    | Potent and selective[12] | Not specified                                                               | First ATR inhibitor evaluated in a randomized clinical trial; demonstrates synergy with chemotherapy. [12]           |
| Ceralasertib<br>(AZD6738)    | ATR    | 1 nM[13]                 | IC90 for ATR inhibition in cells is 0.67 µmol/L[8]                          | Orally bioavailable, demonstrates synergistic activity with carboplatin and the PARP inhibitor olaparib. [8][10][15] |
| ART0380                      | ATR    | Potent and selective[16] | Not specified                                                               | Orally active, efficacy comparable to Elimusertib with potentially less gut toxicity;                                |



|                        |     |                       |                                                | shows strong<br>tumor growth<br>inhibition in ATM-<br>deficient models.<br>[16]                                                |
|------------------------|-----|-----------------------|------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|
| Gartisertib<br>(M4344) | ATR | Ki of < 150<br>pM[17] | IC50 of 8 nM (for<br>P-Chk1<br>inhibition)[17] | Highly potent; surpasses other ATR inhibitors in killing cancer cells by inducing mitotic catastrophe and DNA damage. [11][18] |

Table 2: Clinical Trial Overview



| Inhibitor                    | Phase of<br>Development | Combination<br>Agents<br>Studied                           | Key Clinical Observations & Efficacies                                                                                                                       | Common<br>Adverse<br>Events                                 |
|------------------------------|-------------------------|------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| Elimusertib (BAY<br>1895344) | Phase I/II              | Topotecan, Irinotecan, Niraparib, Pembrolizumab[ 8]        | Durable objective responses observed. Clinical benefit in ~35% of patients with advanced solid tumors with DDR defects.[8]                                   | Neutropenia,<br>leukopenia,<br>lymphopenia,<br>mucositis[8] |
| Berzosertib<br>(M6620)       | Phase II                | Topotecan, Gemcitabine, Cisplatin, Irinotecan[12][19] [20] | In combination with topotecan in SCLC, confirmed ORR was 36%. Responses in both platinum- sensitive and - resistant disease.[12]                             | Manageable side<br>effects.[19]                             |
| Ceralasertib<br>(AZD6738)    | Phase I/II              | Carboplatin,<br>Olaparib[9][14]                            | Preliminary antitumor activity observed in combination with carboplatin. Evidence of efficacy in ATM- deficient tumors when combined with olaparib.[14] [21] | Not detailed in provided results.                           |
| ART0380                      | Phase 1/2a              | Low-dose<br>Irinotecan,<br>Gemcitabine[22]                 | Encouraging data in combination with low-dose                                                                                                                | Not detailed in provided results.                           |



|                        |         |                 | irinotecan, with durable responses in ATM-deficient cancers.[22] Good tolerability. [22]                   |                                   |
|------------------------|---------|-----------------|------------------------------------------------------------------------------------------------------------|-----------------------------------|
| Gartisertib<br>(M4344) | Phase I | Carboplatin[23] | Generally well-tolerated at lower doses. Unexpected liver toxicity prevented further dose escalation. [23] | Increased blood<br>bilirubin.[23] |

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments used in the evaluation of ATR inhibitors.

## **Cell Viability/Proliferation Assay**

This assay determines the concentration of an inhibitor that reduces cell viability by 50% (GI50 or IC50).

- Cell Plating: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Drug Treatment: Cells are treated with a serial dilution of the ATR inhibitor (e.g., Ceralasertib,
   Gartisertib) for a specified duration, typically 72 hours.[18]
- Viability Measurement: Cell viability is assessed using a luminescent-based assay like
   CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[18]
- Data Analysis: Luminescence data is normalized to untreated controls. Dose-response curves are generated using non-linear regression to calculate the GI50/IC50 values.[13]



### Western Blot for Target Engagement (pChk1 Inhibition)

This method confirms that the ATR inhibitor is engaging its target by measuring the phosphorylation of its downstream substrate, Chk1.

- Cell Treatment: Cells are treated with the ATR inhibitor for a short period (e.g., 1-2 hours) before inducing replication stress with an agent like hydroxyurea or a topoisomerase inhibitor.
- Protein Extraction: Cells are lysed, and total protein is extracted and quantified.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by size via SDSpolyacrylamide gel electrophoresis and transferred to a membrane.
- Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Chk1 (e.g., Ser345) and total Chk1 (as a loading control).
- Detection: Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence. A reduction in the pChk1 signal relative to total Chk1 indicates target inhibition.



Click to download full resolution via product page

Caption: Generalized workflow for Western Blot analysis of pChk1.

#### In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of an ATR inhibitor in a living organism.

- Tumor Implantation: Human cancer cells or patient-derived tumor fragments (PDX models) are implanted subcutaneously into immunocompromised mice.[8]
- Tumor Growth: Tumors are allowed to grow to a palpable size.



- Treatment Administration: Mice are randomized into groups and treated with the vehicle control or the ATR inhibitor (e.g., Ceralasertib 50 mg/kg, p.o.) as a monotherapy or in combination with another agent.[13] Dosing schedules (e.g., daily, intermittent) are a key variable.[10][15]
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) with calipers.
- Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition (TGI) or tumor regression compared to the control group.[8][13] Body weight is also monitored as a measure of toxicity.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BAY-8400: A Novel Potent and Selective DNA-PK Inhibitor which Shows Synergistic Efficacy in Combination with Targeted Alpha Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Emerging strategies for cancer therapy by ATR inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. targetedonc.com [targetedonc.com]
- 12. Merck Advances ATR Inhibitor Berzosertib in Small Cell Lung Cancer [merckgroup.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]



- 19. ascopubs.org [ascopubs.org]
- 20. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ASCO American Society of Clinical Oncology [asco.org]
- 22. Artios Pharma Reports Differentiated Clinical Activity in STELLA Phase 1/2a Study for Lead Program ART0380 at the American Association for Cancer Research (AACR) Annual Meeting 2025 - Artios Pharma [artios.com]
- 23. A phase I study of ATR inhibitor gartisertib (M4344) as a single agent and in combination with carboplatin in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparative analysis of BAY-8400 and other ATR inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607144#comparative-analysis-of-bay-8400-and-other-atr-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





Check Availability & Pricing